N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide
Overview
Description
“N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide” is a complex organic compound. It contains a benzyl group, a methoxyphenyl group, a phenyl group, a pyrazol group, and a furamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, phenyl, and methoxyphenyl groups are all aromatic, while the pyrazol group is a heterocyclic compound containing nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the functional groups, the overall size and shape of the molecule, and the specific arrangement of the atoms could all affect its properties .Mechanism of Action
The exact mechanism of action of N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide is not fully understood. However, it has been suggested that it works by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also modulates the activity of enzymes involved in the inflammatory process, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to reduce fever and increase pain threshold. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide in laboratory experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several areas of future research that could be explored with N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide. One potential application is in the treatment of chronic pain conditions, such as neuropathic pain. It could also be investigated for its potential as a neuroprotective agent, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Scientific Research Applications
N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its anticancer activity, particularly in breast cancer cells.
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3/c1-34-26-16-14-23(15-17-26)28-24(21-32(30-28)25-11-6-3-7-12-25)20-31(19-22-9-4-2-5-10-22)29(33)27-13-8-18-35-27/h2-18,21H,19-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXHBSUTBGQARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)C4=CC=CO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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